molecular formula C20H22N10Na2O14P2 B2488428 Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt CAS No. 2222132-40-1

Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt

Cat. No.: B2488428
CAS No.: 2222132-40-1
M. Wt: 734.379
InChI Key: SVIXOIGPVFFABR-XDODWTFASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic di-GMP is a second messenger in bacteria involved in diverse prokaryotic processes, including biofilm formation, motility, virulence, and cell cycling. In eukaryotic cells, cyclic di-GMP is detected by and binds to the transmembrane protein stimulator of interferon genes (STING;  Kd = 1.21 µM), leading to activation of the innate immune system. It has been used at a preset molar ratio with STING dimers in binding assays to determine the binding constants of particularly tight binding partners, such as 2’3’-cGAMP. Cyclic di-GMP induces IFN-β mRNA expression in vitro (EC50 = 537.8 nM) but less potently than 2’3’-cGAMP, 3’2’-cGAMP, 3’3’-cGAMP, and 2’2’-cGAMP.

Mechanism of Action

Target of Action

The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Mode of Action

The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP . This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell .

Biochemical Pathways

The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . In response to calcium levels, GC synthesizes cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide .

Pharmacokinetics

Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied . BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses . BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP . cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell . Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide . Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis .

Action Environment

The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels . The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels . Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell .

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes and proteins, most notably guanylate cyclase . Guanylate cyclase is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate . The interaction between Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt and these biomolecules is crucial for the regulation of various biochemical reactions.

Cellular Effects

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Molecular Mechanism

At the molecular level, Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels .

Metabolic Pathways

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Properties

IUPAC Name

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYXPTMLWUPPQQ-CHBWPDGOSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O14P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt
Reactant of Route 6
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Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt

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